REACTION_CXSMILES
|
[NH2:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:15]([CH:17]1[O:19][CH2:18]1)[Cl:16]>CO>[ClH:16].[C:9]1([CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:1]2[CH2:18][CH:17]([OH:19])[CH2:15]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
NC(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
The methanol is then evaporated off in order
|
Type
|
CUSTOM
|
Details
|
to produce a beige solid
|
Type
|
FILTRATION
|
Details
|
The latter is filtered
|
Type
|
WASH
|
Details
|
washed with ether in order
|
Type
|
CUSTOM
|
Details
|
to produce a white solid with a yield of 45%
|
Name
|
|
Type
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |